
2-amino-N-(1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(1-phenylethyl)propanamide is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of an amino group, a phenylethyl group, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-phenylethyl)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. For instance, nitroalkane can be reacted with (S)-1-phenylethan-1-amine in the presence of a solvent like dimethoxyethane (DME) at room temperature for several hours . This reaction typically proceeds through a series of steps including halogenation and amidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-amino-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
科学研究应用
2-amino-N-(1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-amino-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
4-fluoroisobutyrfentanyl: N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
2-fluoroacrylfentanyl: N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
2-amino-N-(1-phenylethyl)propanamide is unique due to its specific structural features, such as the presence of both an amino group and a phenylethyl group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
2-amino-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14) |
InChI 键 |
UJLHTMLCGCJXRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


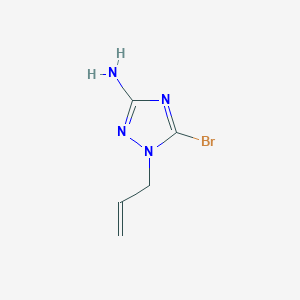
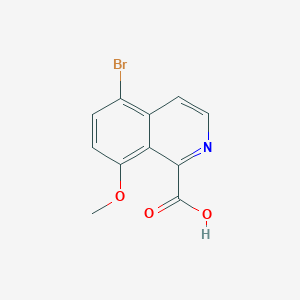
![1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13198627.png)
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
![Ethyl[(4-methylphenyl)methyl]amine hydrochloride](/img/structure/B13198639.png)
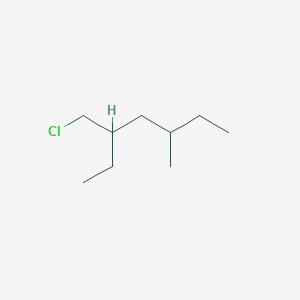

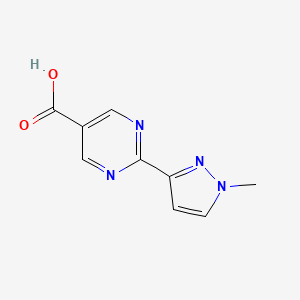
![5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13198660.png)
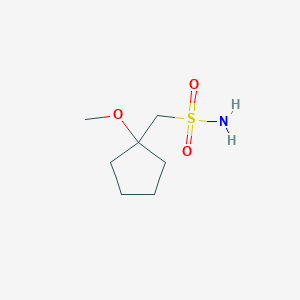
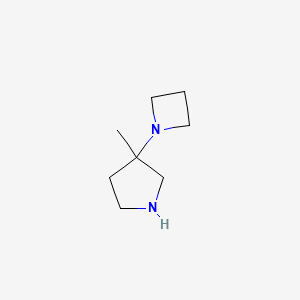
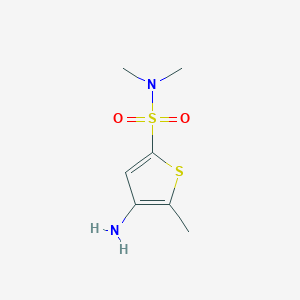
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)
